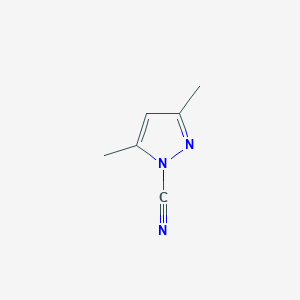

3,5-Dimethyl-1H-pyrazole-1-carbonitrile

Description

The exploration of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry. Among these, pyrazole (B372694) derivatives hold a place of prominence due to their versatile chemical nature and wide-ranging applications. The introduction of various functional groups onto the pyrazole core, particularly at the N1 position, has been a fruitful strategy for developing novel molecules with tailored properties.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science. tandfonline.comnih.gov Its aromatic nature, combined with the presence of both a pyrrole-like and a pyridine-like nitrogen atom, imparts a unique combination of chemical properties. This structure is found in numerous approved drugs, including anti-inflammatory agents, anticancer therapies, and treatments for neurological disorders. nih.gov The metabolic stability of the pyrazole nucleus is a significant factor contributing to its frequent use in the development of new pharmaceuticals. nih.gov The versatility of the pyrazole core allows for the synthesis of a vast number of derivatives, making it a key building block in the creation of complex molecular architectures. researchgate.netmdpi.com

The functionalization of the pyrazole ring at the N1 position is a widely explored area of academic and industrial research. Substituting the hydrogen atom on the nitrogen allows for the modulation of the compound's electronic properties, solubility, and biological activity. This N-functionalization is a key strategy in the synthesis of diverse pyrazole derivatives. mdpi.com The introduction of different substituents can influence the regioselectivity of subsequent reactions and is a critical step in creating libraries of compounds for screening in drug discovery programs. nih.gov

While direct N-cyanation is one possible modification, the introduction of a cyano-containing group, such as the cyanoacetyl moiety, has proven to be of significant synthetic utility. 1-Cyanoacetyl-3,5-dimethylpyrazole has established itself as a highly effective and versatile cyanoacetylating agent. researchgate.netosi.lvresearchgate.net It serves as a superior alternative to other reagents like cyanoacetyl chloride or ethyl cyanoacetate (B8463686) due to its stability, ease of handling, and high reactivity. researchgate.netresearchgate.net

In chemical synthesis, 1-Cyanoacetyl-3,5-dimethylpyrazole is used to introduce a CH₂(CN)CO- group onto nucleophiles, particularly amines. This reaction is efficient, and the 3,5-dimethylpyrazole (B48361) byproduct is easily removed from the reaction mixture due to its high solubility in many organic solvents, simplifying product purification. researchgate.net This reactivity makes it an invaluable tool for constructing more complex heterocyclic systems, such as pyridones, pyrimidines, and other fused ring structures. researchgate.netscilit.com

Table 1: Chemical and Physical Properties of 1-Cyanoacetyl-3,5-dimethylpyrazole

| Property | Value |

| CAS Number | 36140-83-7 |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Appearance | White to Almost white powder/crystal |

| Melting Point | 118-122 °C |

| Purity | >97.0% (HPLC) |

The research landscape for analogs derived from 1-Cyanoacetyl-3,5-dimethylpyrazole is rich and expanding. Its primary role as a building block facilitates entry into a wide array of molecular frameworks with potential biological activities. scilit.com Research has demonstrated its utility in the synthesis of novel heterocyclic scaffolds for evaluation as anticancer, anti-inflammatory, and antimicrobial agents. scilit.com

Emerging areas of research focus on its application in multicomponent reactions, where the compound can act as an active methylene (B1212753) component to construct complex molecules in a single step. researchgate.netsemanticscholar.org This approach is aligned with the principles of green chemistry, offering efficiency and atom economy. The development of new synthetic methodologies utilizing this pyrazole derivative continues to be an active field, promising the discovery of new compounds with unique properties and potential applications in medicine and materials science. researchgate.netosi.lv

Table 2: Research Findings on the Synthetic Utility of 1-Cyanoacetyl-3,5-dimethylpyrazole

| Research Area | Findings |

| Cyanoacetylation | An effective and convenient reagent for the N-cyanoacetylation of various amines, offering high yields and easy purification. researchgate.netresearchgate.net |

| Heterocyclic Synthesis | A key building block for synthesizing a variety of heterocyclic compounds, including pyridones, thiazoles, and fused pyrazole systems. researchgate.netscilit.comresearchgate.net |

| Multicomponent Reactions | Utilized as an active methylene compound in Hantzsch-type pyridine (B92270) synthesis and other one-pot reactions to create complex molecular structures efficiently. researchgate.netsemanticscholar.org |

| Medicinal Chemistry | The resulting cyanoacetamide derivatives and subsequent heterocyclic products are scaffolds for developing novel therapeutic agents. scilit.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27257-91-6 |

|---|---|

Molecular Formula |

C6H7N3 |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

3,5-dimethylpyrazole-1-carbonitrile |

InChI |

InChI=1S/C6H7N3/c1-5-3-6(2)9(4-7)8-5/h3H,1-2H3 |

InChI Key |

MEUVFKYADQUUKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C#N)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes to N-Cyano Pyrazoles

Traditional methods for the synthesis of N-cyano pyrazoles, which can be adapted for 3,5-Dimethyl-1H-pyrazole-1-carbonitrile, often rely on foundational organic reactions.

A common and versatile approach to constructing the pyrazole (B372694) ring itself is through the cyclization of hydrazones with compounds containing a carbon-carbon triple bond or a dicarbonyl functionality. In the context of N-cyano pyrazoles, this would ideally involve a hydrazine (B178648) derivative already bearing the nitrile group, such as hydrazinecarbonitrile. The reaction of hydrazinecarbonitrile with pentane-2,4-dione (acetylacetone), the precursor for the 3,5-dimethyl substitution pattern, would theoretically lead to the formation of this compound. However, the stability and reactivity of hydrazinecarbonitrile can pose challenges, often necessitating careful control of reaction conditions.

A more direct and widely documented method for obtaining the pyrazole core is the condensation of hydrazine or its salts with a 1,3-dicarbonyl compound. For the synthesis of the parent 3,5-dimethylpyrazole (B48361), hydrazine sulfate (B86663) is reacted with acetylacetone (B45752) in the presence of a base. orgsyn.org This straightforward reaction provides the foundational pyrazole structure, which can then be subjected to cyanation.

A plausible, though less direct, multi-step route could involve the initial formation of a hydrazone from a carbonyl compound, followed by a cyclization reaction that incorporates the cyano group. For instance, the reaction of an α,β-alkynic hydrazone, derived from a substituted hydrazine, can undergo electrophilic cyclization to yield a pyrazole derivative. organic-chemistry.org

The direct N-substitution of a pre-formed pyrazole ring is a primary strategy for introducing the carbonitrile group. The N-H proton of 3,5-dimethylpyrazole is acidic enough to be removed by a suitable base, generating a pyrazolide anion. This nucleophilic anion can then react with a cyanating agent. A classic cyanating agent is cyanogen (B1215507) bromide (BrCN). The reaction of the sodium or potassium salt of 3,5-dimethylpyrazole with cyanogen bromide would be a direct route to the target molecule. This method offers a clear and controlled way to introduce the cyano group at the desired N1 position. organic-chemistry.orgresearchgate.net

The general principle of condensing a 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis. nih.govrsc.org While direct condensation with hydrazinecarbonitrile might be challenging, the use of other N-substituted hydrazines followed by modification of the substituent is a viable multi-step alternative.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3,5-Dimethylpyrazole | Cyanogen Bromide | This compound | N-Cyanation |

| Acetylacetone | Hydrazinecarbonitrile | This compound | Cyclocondensation |

Given the potential challenges of direct N-cyanation or direct cyclization with unstable reagents, multi-step synthetic sequences are often employed. A common strategy involves the synthesis of a stable N1-substituted pyrazole that can be later converted to the nitrile. For instance, one could envision a route starting from 1-amino-3,5-dimethylpyrazole. The amino group could then be transformed into a nitrile group through a Sandmeyer-type reaction, although this would require diazotization followed by reaction with a cyanide salt.

Another multi-step approach could involve the use of a protecting group on the N1 position which is later removed and replaced by the cyano group. However, for a relatively simple molecule like this compound, a more direct approach is generally preferred for efficiency.

Advanced and Green Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and atom-economical synthetic methods.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgresearchgate.netnih.gov The synthesis of pyrazole derivatives, including those with a carbonitrile substituent, can benefit significantly from this technology.

For instance, the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to form the pyrazole ring can be efficiently carried out under microwave irradiation. researchgate.net Similarly, the N-cyanation of 3,5-dimethylpyrazole could potentially be accelerated using microwave heating, possibly allowing for milder reaction conditions and reducing the formation of byproducts. While specific microwave-assisted syntheses of this compound are not extensively reported, the general success of this technique for pyrazole synthesis suggests its high applicability. rsc.orgnih.gov

| Reaction | Conventional Method | Microwave-Assisted Method |

| Pyrazole Synthesis | Often requires several hours of refluxing | Can be completed in minutes |

| N-Alkylation/Arylation | Can require harsh conditions and long reaction times | Often proceeds under milder conditions with higher yields |

Catalytic cycloaddition reactions represent a modern and efficient approach to the synthesis of heterocyclic compounds, including pyrazoles. organic-chemistry.orgrsc.org The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a classic method for constructing five-membered rings. In the context of pyrazole synthesis, diazo compounds or nitrilimines can serve as the 1,3-dipole, reacting with alkynes or alkenes.

A transition-metal-free [3+2] cycloaddition reaction between nitroolefins and diazoacetonitrile has been described for the synthesis of multisubstituted cyanopyrazoles. organic-chemistry.org This approach allows for the direct incorporation of the cyano group into the pyrazole ring during its formation. While this method would not directly yield this compound due to the substitution pattern, it highlights the potential of cycloaddition reactions in accessing cyanated pyrazoles.

Furthermore, one-step syntheses of cyanated pyrazolo[1,5-a]pyridines have been developed utilizing N-aminopyridinium ylides as a 1,3-dipole and a nitrogen source in a [3+2]-cycloaddition reaction. rsc.org These advanced catalytic methods offer high regioselectivity and functional group tolerance, paving the way for the efficient synthesis of complex pyrazole derivatives.

Catalytic Cycloaddition Reactions in Pyrazole Construction

Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity is a critical aspect of pyrazole synthesis, particularly for obtaining specific substitution patterns like the 3,5-disubstitution found in the target molecule's core. In many synthetic approaches, the formation of regioisomeric mixtures is a common challenge.

In the context of the aforementioned silver-catalyzed [3+2] cycloadditions, regioselectivity is elegantly controlled by the structure of the dicyanoalkene precursor. This allows for a regiodivergent synthesis, providing access to distinct pyrazole isomers by simply altering the starting material.

For the synthesis of 3,5-disubstituted pyrazoles, one-pot reactions involving the condensation of hydrazines with β-dicarbonyl compounds or their equivalents are widely used. The regiochemical outcome of these reactions is often dependent on the nature of the substituents on the β-dicarbonyl compound and the reaction conditions. For example, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles. However, methods have been developed to achieve high regioselectivity. For instance, the use of trichloromethyl enones as precursors for the carboxyalkyl moiety in pyrazoles allows for a regiocontrolled synthesis, where the choice of using arylhydrazine hydrochlorides versus free hydrazines directs the formation to either the 1,3- or 1,5-regioisomer, respectively. nih.gov

Stereoselectivity is a less commonly addressed aspect in the synthesis of the aromatic pyrazole ring itself, as the final product is planar. However, stereoselectivity can be crucial in the synthesis of pyrazoline intermediates or when chiral centers are present in the substituents. For instance, silver-catalyzed formal [3+2] cycloadditions of α-trifluoromethylated methyl isocyanides have been shown to proceed with a degree of stereoselectivity in the formation of CF3-substituted heterocyclic products.

One-Pot Synthetic Protocols for Related Pyrazole Derivatives

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, resources, and minimizing waste. Several efficient one-pot protocols have been developed for the synthesis of 3,5-disubstituted pyrazoles.

One such method involves a three-component reaction of an aromatic aldehyde, tosylhydrazine, and a terminal alkyne. This procedure begins with the condensation of the aldehyde and tosylhydrazine to form a tosylhydrazone in situ. Subsequent cycloaddition with the terminal alkyne, typically in the presence of a base, affords the desired 3,5-disubstituted 1H-pyrazole in good yields. This method is lauded for its operational simplicity, broad substrate scope, and excellent regioselectivity. organic-chemistry.org

Another versatile one-pot, two-component approach involves the reaction of aryl aldehyde hydrazones with substituted acetophenones. acs.org This modular synthesis allows for the preparation of a variety of 3,5-diarylpyrazoles in good to excellent yields. The reaction conditions can be optimized, for instance, by using a combination of dimethyl sulfoxide (B87167) (DMSO), a catalytic amount of iodine, and hydrochloric acid in ethanol. acs.org

Mechanochemical ball milling has also been employed for a highly efficient and environmentally friendly one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine. This solvent-free method offers short reaction times, high efficiency, and a simple work-up procedure.

Table 3: One-Pot Syntheses of 3,5-Disubstituted Pyrazoles

| Starting Materials | Reagents/Conditions | Product Type |

|---|---|---|

| Aldehyde, Tosylhydrazine, Terminal Alkyne | Base, Heat | 3,5-Disubstituted 1H-pyrazole |

| Aryl Aldehyde Hydrazone, Acetophenone | DMSO/I2/HCl, EtOH, Reflux | 3,5-Diarylpyrazole |

Note: This table summarizes key components of different one-pot synthetic strategies for 3,5-disubstituted pyrazoles.

Reactivity and Chemical Transformations

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic, π-excessive heterocycle, which makes it generally reactive towards electrophiles and poorly reactive towards nucleophiles. The nature and position of substituents can significantly modulate this inherent reactivity.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The 3,5-dimethylpyrazole (B48361) core is electron-rich, making it susceptible to electrophilic attack. This reactivity is generally directed to the C-4 position, the only unsubstituted carbon on the ring. The presence of a substituent on the N-1 nitrogen, such as the carbonitrile group, is often crucial for these reactions to proceed. For instance, N-alkyl-3,5-dimethyl-1H-pyrazoles undergo Vilsmeier-Haak formylation to yield the corresponding 4-formyl derivatives, whereas the unsubstituted 3,5-dimethyl-1H-pyrazole fails to react under similar conditions. researchgate.net

Kinetic studies on analogous compounds, such as 1,3,5-trimethylpyrazole, confirm that electrophilic substitution reactions like nitration and hydrogen exchange occur at the 4-position. google.com While specific studies on 3,5-dimethyl-1H-pyrazole-1-carbonitrile are not detailed, this body of research strongly suggests that electrophilic substitution will occur regioselectively at the C-4 position.

Table 1: Examples of Electrophilic Substitution on the 3,5-Dimethylpyrazole Ring System

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Vilsmeier-Haak Formylation | POCl₃, DMF | C-4 | 4-Formyl-3,5-dimethylpyrazole derivative |

| Nitration | HNO₃/H₂SO₄ | C-4 | 4-Nitro-3,5-dimethylpyrazole derivative |

| Azo Coupling | Aryldiazonium salts | C-4 | 4-Arylazo-3,5-dimethylpyrazole derivative |

Nucleophilic Substitution: The pyrazole ring's electron-rich nature makes it inherently resistant to nucleophilic aromatic substitution. Nucleophilic attack is generally unfavorable but, when forced, is predicted to occur at the C-3 and C-5 positions. researchgate.net The introduction of strong electron-withdrawing groups on the ring can enhance its reactivity towards nucleophiles, but such reactions are not common for the 3,5-dimethylpyrazole system. researchgate.net

Ring Functionalization and Derivatization Pathways

The reactivity of the pyrazole ring provides several pathways for its functionalization and the synthesis of more complex derivatives. Electrophilic substitution at the C-4 position is a primary method for introducing new functional groups.

Key derivatization pathways include:

Formylation: The Vilsmeier-Haak reaction introduces a formyl group at the C-4 position, which can serve as a synthetic handle for further transformations. researchgate.net

Azo Coupling: Reaction with diazonium salts yields 4-azo-substituted pyrazoles, a class of compounds investigated for their biological activities and use as dyes. youtube.comgoogle.com

Ligand Synthesis: The core 3,5-dimethylpyrazole unit is a foundational building block for various multidentate ligands used in coordination chemistry, such as tris(pyrazolyl)borates and tris(pyrazolyl)methanes. mdpi.com

Reactions Involving the Carbonitrile Moiety

The carbonitrile (nitrile) group attached to the N-1 position of the pyrazole ring is a versatile functional group that undergoes a variety of transformations, including nucleophilic additions, reduction, and condensation reactions.

Nucleophilic Additions and Substitutions at the Nitrile Group

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. This can lead to the formation of various functional groups and heterocyclic systems. While direct nucleophilic substitution at the nitrile group itself is not typical, addition reactions are common. For example, in related pyrazole-carbonitrile systems, the nitrile group participates in cyclization reactions where an intramolecular or intermolecular nucleophile attacks the nitrile carbon. This is a key step in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. acs.orgmasterorganicchemistry.com

Reduction Reactions to Amine Derivatives

The carbonitrile group can be readily reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis, providing a route to (3,5-dimethyl-1H-pyrazol-1-yl)methanamine. This amine derivative can then serve as a precursor for further synthetic modifications.

Commonly employed reducing agents for this conversion include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. chemguide.co.ukstudymind.co.uk The reaction is typically performed in an anhydrous ethereal solvent, followed by an acidic workup. studymind.co.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. studymind.co.uk It is often the preferred industrial method due to its cost-effectiveness.

Table 2: Common Methods for Reduction of Nitriles to Primary Amines

| Method | Reagents | Product |

| Hydride Reduction | 1. LiAlH₄ in dry ether2. H₃O⁺ | Primary Amine (-CH₂NH₂) |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Primary Amine (-CH₂NH₂) |

Condensation Reactions with Electrophiles

The carbonitrile group, often in concert with other functionalities on the pyrazole ring, can participate in condensation reactions to construct fused heterocyclic systems. In studies involving analogous compounds like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, the nitrile group is a key participant in cyclocondensation reactions. chemguide.co.uk For example, reaction with 1,3-dielectrophiles such as β-ketoesters or enaminones leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. acs.org These reactions highlight the utility of the pyrazole carbonitrile scaffold as a building block in heterocyclic synthesis.

Based on the available scientific literature, a detailed article on the specific chemical transformations of This compound as requested cannot be generated. The outlined reactivity profiles, including specific cyclizations, conversions to other heterocyclic systems, and tandem reactions, are not documented for this particular compound in the provided search results.

The existing research predominantly focuses on other isomers or derivatives of pyrazole. For instance, studies on the formation of fused heterocyclic systems like pyrazolo acs.orgnih.govnih.govtriazines and pyrazolo[1,5-a]pyrimidines typically utilize 3-amino-1H-pyrazole-4-carbonitrile as a starting material, where the amino group is essential for the subsequent cyclization reactions. Similarly, the documented tandem isomerization and addition reactions involve N-(3-butynoyl)-3,5-dimethylpyrazole , a compound with a different functional group at the 1-position of the pyrazole ring.

Information regarding cyclization reactions of the nitrile function, the formation of dimeric structures via imidate intermediates, or direct conversion to pyrazoloazines and triazine derivatives specifically from this compound is not available in the provided search results. Therefore, to ensure scientific accuracy and strictly adhere to the provided outline, the requested article cannot be composed.

In-depth Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Resources

Following a comprehensive search for detailed experimental data for the specific chemical compound This compound , it has been determined that the specific information required to populate an in-depth analysis of its advanced spectroscopic and structural characterization is not available in the public domain through the conducted searches.

The user's request specified a detailed article focusing solely on "this compound," structured around a precise outline that includes:

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Analysis

Polymorphism and Supramolecular Assembly

While extensive research exists for the parent compound, 3,5-dimethylpyrazole (B48361) , and other related derivatives, specific, verifiable FT-IR, Raman, ¹H NMR, ¹³C NMR, solid-state NMR, and single-crystal X-ray diffraction data for the N1-carbonitrile derivative could not be located.

The substitution of a carbonitrile group at the N1 position of the pyrazole (B372694) ring significantly alters the molecule's electronic distribution, bond energies, and potential for intermolecular interactions compared to the N-H of the parent pyrazole or other N-substituted analogues. Therefore, extrapolating data from related compounds would be scientifically inaccurate and would not meet the stringent requirements for an article focused exclusively on 3,5-Dimethyl-1H-pyrazole-1-carbonitrile.

Without access to primary scientific literature detailing the synthesis and characterization of this specific compound, it is not possible to provide the detailed, data-driven article as requested while maintaining scientific accuracy.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules by measuring their absorption of light in the UV and visible regions of theelectromagnetic spectrum. For this compound, the absorption of photons promotes valence electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains two primary chromophoric systems: the 3,5-dimethylpyrazole ring and the carbonitrile (-C≡N) group. The pyrazole ring is a five-membered aromatic heterocycle with a conjugated π-electron system and non-bonding electron pairs (n-electrons) on the nitrogen atoms. The carbonitrile group also contains a π-system and a nitrogen lone pair. Consequently, the UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions: π → π* and n → π* wikipedia.org.

Detailed Research Findings

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands observed in conjugated and aromatic systems libretexts.org. For the parent pyrazole molecule in the gas phase, a very strong absorption band attributed to a π → π* transition is observed with a maximum at approximately 203 nm nih.govrsc.org. The presence of two methyl groups on the pyrazole ring in this compound act as auxochromes, which are expected to cause a slight bathochromic (red) shift to a longer wavelength compared to the unsubstituted pyrazole.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (originating from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of much lower intensity (lower ε values) compared to π → π* transitions and occur at longer wavelengths libretexts.org. The lone pair electrons on the pyrazole and nitrile nitrogen atoms can potentially undergo such transitions. These transitions are often sensitive to solvent polarity; they typically exhibit a hypsochromic (blue) shift to shorter wavelengths in polar solvents due to the stabilization of the non-bonding ground state orbital through interactions like hydrogen bonding uobabylon.edu.iq.

| Compound | λmax (nm) | Transition Type | Molar Absorptivity (ε) or Cross Section (σ) | Phase/Solvent | Reference |

|---|---|---|---|---|---|

| Pyrazole | 203 | π → π* | σ = 5.44 × 10−18 cm2/molecule | Gas Phase | nih.govrsc.org |

Charge Transfer

The concept of charge transfer (CT) relates to the significant displacement of electron density from a donor part of a molecule to an acceptor part upon electronic excitation. In this compound, the methyl-substituted pyrazole ring can be considered electron-rich (donor), while the carbonitrile group is electron-withdrawing (acceptor). This donor-acceptor arrangement could impart some intramolecular charge-transfer character to the electronic transitions, particularly the lowest energy π → π* transition uobabylon.edu.iq. However, a significant CT band is more commonly observed in systems with stronger donor and acceptor groups connected by a more extensive conjugated system. Therefore, while some charge transfer character may exist, it is not expected to be the dominant feature of the UV-Vis spectrum for this specific compound.

A comprehensive search for specific theoretical and computational studies on the chemical compound This compound has been conducted. The search focused on finding published data pertaining to Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) investigations, as outlined in the requested article structure.

Despite an extensive review of scientific literature and chemical databases, no specific studies containing the required theoretical data for this compound could be located. The necessary research findings for the following sections and subsections are not available in the public domain for this exact compound:

Density Functional Theory (DFT) Studies

Geometry Optimization and Electronic Structure Analysis

Vibrational Frequency Calculations and Normal Coordinate Analysis

HOMO-LUMO Orbital Analysis and Energy Gap

Electrostatic Molecular Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

While a significant body of research exists for the parent molecule, 3,5-dimethylpyrazole, and other related pyrazole derivatives, this information cannot be substituted. The presence of the carbonitrile group at the 1-position significantly alters the electronic and structural properties of the molecule, making data from other derivatives inapplicable for a scientifically accurate article focused solely on this compound.

Therefore, due to the absence of the requisite primary research data, it is not possible to generate the requested article with the specified level of scientific accuracy and detail. The creation of data tables and the reporting of detailed research findings are contingent on the availability of these computational studies.

Theoretical and Computational Investigations

Intermolecular Interactions and Crystal Packing Analysis

Detailed crystal structure data for 3,5-Dimethyl-1H-pyrazole-1-carbonitrile, which is a prerequisite for any intermolecular interaction analysis, is not found in the reviewed literature. This information is fundamental for understanding how molecules arrange themselves in the solid state, which influences the material's bulk properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. This analysis requires crystallographic information files (CIFs) from X-ray diffraction studies. Without experimental crystal structure data for this compound, a Hirshfeld analysis cannot be performed or reported. Studies on related compounds, such as metal complexes of 3,5-dimethyl-1H-pyrazole or other substituted pyrazoles, show that intermolecular contacts are often dominated by H···H, C···H, and N···H interactions, with significant contributions from hydrogen bonds where applicable. lnu.edu.uacsic.esnih.govas-proceeding.com However, the presence and orientation of the highly polar carbonitrile group would uniquely influence the electrostatic potential and contact landscape for the title compound.

Hydrogen Bonding Networks

The this compound molecule lacks the N-H proton of its parent pyrazole (B372694), which is a potent hydrogen bond donor. nbinno.com The N1 position is substituted with the carbonitrile group. Therefore, the molecule can only act as a hydrogen bond acceptor. Potential hydrogen bonds would be of the C-H···N type, involving the methyl hydrogens or the pyrazole ring C-H as donors and the pyrazole N2 or the carbonitrile nitrogen as acceptors. The formation and strength of such weak hydrogen bonds would be critical in dictating the crystal packing. Lacking specific structural studies, a definitive description of its hydrogen bonding network is not possible. For comparison, the parent 3,5-dimethylpyrazole (B48361) is known to form hydrogen-bonded trimeric and catemeric (chain-like) structures in the solid state via strong N-H···N bonds. uea.ac.ukrsc.org

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine electronic properties that help predict a molecule's reactivity. rsc.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, hardness, and electrophilicity index.

Coordination Chemistry and Ligand Properties

Coordination Modes of 3,5-Dimethyl-1H-pyrazole-1-carbonitrile

There is no available data in the scientific literature describing the coordination modes of this compound with metal ions.

Formation of Metal Complexes

No published studies were found that report the synthesis or formation of metal complexes involving this compound as a ligand.

Structural Analysis of Metal-Pyrazole Complexes

As no metal complexes of this compound have been synthesized and reported, there is no structural analysis data, such as X-ray crystallography, available.

Spectroscopic Characterization of Ligand-Metal Interactions

There are no spectroscopic studies (e.g., IR, NMR, UV-Vis) available in the literature that characterize the interaction between this compound and any metal centers.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

Pyrazole (B372694) derivatives are important intermediates in organic synthesis due to their inherent chemical properties and the ability to be functionalized at various positions on the ring. The 3,5-dimethylpyrazole (B48361) core, in particular, serves as a stable scaffold from which complex molecular architectures can be constructed.

The 3,5-dimethylpyrazole moiety is a well-established building block for constructing more complex, fused heterocyclic systems. Its stability allows it to be carried through multi-step syntheses, while substituents on the ring or at the N1 position can be manipulated to form new rings. For instance, derivatives of 3,5-dimethylpyrazole have been used to synthesize indolizine (B1195054) systems, demonstrating its utility in creating polycyclic aromatic compounds. nih.gov

A closely related compound, 1-cyanoacetyl-3,5-dimethylpyrazole, highlights the synthetic potential of N1-substituted pyrazoles. researchgate.netosi.lvdntb.gov.ua In this analog, the 3,5-dimethylpyrazole portion acts as an effective leaving group, making the compound an excellent cyanoacetylating agent for reacting with nucleophiles like amines. researchgate.netdntb.gov.ua This reactivity is crucial for building larger molecules, including pyrazolo[3,4-b]pyridines and other heterocyclic structures of interest in medicinal chemistry. researchgate.netdntb.gov.ua The carbonitrile group at the N1 position of the title compound can similarly be envisioned as a reactive handle for cycloaddition reactions or transformations into other functional groups to facilitate the construction of diverse heterocyclic frameworks. Pyrazole-based enaminones also serve as excellent precursors for synthesizing a variety of heterocyclic systems incorporating the pyrazole moiety. cu.edu.eg

3,5-Dimethyl-1H-pyrazole-1-carbonitrile is a functionalized derivative of the parent 3,5-dimethylpyrazole. wikipedia.org The synthesis of such derivatives often involves the condensation of a 1,3-dicarbonyl compound, like acetylacetone (B45752), with a hydrazine (B178648) derivative. wikipedia.org The N1-carbonitrile group provides a site for further chemical modification. Nitriles are versatile functional groups that can undergo a variety of transformations, including:

Hydrolysis to form carboxylic acids or amides.

Reduction to form primary amines.

Addition reactions with organometallic reagents to form ketones.

Participation in cycloaddition reactions to form other heterocyclic rings.

This versatility allows the 1-carbonitrile group to serve as a gateway for introducing a wide array of other functionalities onto the pyrazole ring system, making it a valuable intermediate for creating libraries of novel pyrazole derivatives. researchgate.net

Integration into Functional Materials

The intrinsic properties of the pyrazole ring, such as its aromaticity, thermal stability, and coordination capabilities, make it an attractive component for advanced functional materials. rsc.orgresearchgate.net

The incorporation of rigid heterocyclic structures like pyrazole into polymer backbones is a known strategy for enhancing thermal stability. researchgate.netcsic.es The aromatic nature of the pyrazole ring restricts chain mobility and increases the energy required for thermal degradation.

Research on methacrylate (B99206) polymers containing pyrazole derivatives demonstrates this principle. A study on poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) investigated its thermal degradation kinetics using thermogravimetric analysis (TGA). nih.govresearchgate.net The findings showed that the polymer's initial decomposition temperature increased with the heating rate, indicating a degree of thermal robustness. nih.govresearchgate.net The activation energies for thermal decomposition were calculated using various kinetic models, providing insight into the stability conferred by the pyrazole moiety. nih.govresearchgate.net

| Polymer | Heating Rate (°C/min) | Initial Decomposition Temperature (°C) | Kinetic Method | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | 5 | 216.3 | Flynn-Wall-Ozawa | 79.45 | nih.govresearchgate.net |

| 10 | 228.4 | ||||

| 15 | 236.8 | Kissinger | 81.56 | ||

| 20 | 243.5 | Coats-Redfern (D1 mechanism) | 90.93 |

These results suggest that integrating the 3,5-dimethylpyrazole structure from this compound into polymer chains could similarly enhance their thermal properties. researchgate.net

The development of materials for Organic Light-Emitting Diodes (OLEDs) requires molecules with specific electronic properties, high thermal stability, and good film-forming capabilities. researchgate.net Host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs play a critical role in device efficiency. researchgate.netmdpi.com

Heterocyclic compounds containing nitrogen are widely used in the design of OLED materials. Structures combining electron-donating (like carbazole) and electron-accepting (like pyridine-carbonitrile) moieties are common in TADF emitters. nih.govresearchgate.net The pyrazole ring, being an electron-rich heterocycle, combined with the electron-withdrawing carbonitrile group, presents a donor-acceptor motif. This makes this compound a potential building block for synthesizing larger, more complex molecules for OLED applications. mdpi.com The introduction of cyano (-CN) substituents into host materials can also significantly improve their thermal stability. researchgate.net The inherent rigidity and stability of the pyrazole core could contribute to the morphological and thermal stability of the final OLED material, which is crucial for device longevity. nih.gov

Use in Analytical Techniques

Pyrazole derivatives have gained significant attention as versatile scaffolds for the design of chemosensors for environmental and biological monitoring. researchgate.netrsc.orgscispace.com Their ability to act as ligands for metal ions and participate in hydrogen bonding allows for the creation of selective receptors for various analytes. researchgate.netnih.govsemanticscholar.orgmdpi.comresearchgate.netnih.gov The interaction between the pyrazole-based sensor and the analyte can be designed to produce a measurable optical response, such as a change in color (colorimetric) or light emission (fluorometric). researchgate.netrsc.org

Recent research has highlighted the use of pyrazole derivatives in sensors for:

Metal Ions: Pyrazole-based ligands have been developed for the selective detection of metal ions such as Cu(II) and Al(III). semanticscholar.orgrsc.org The coordination of the metal ion to the nitrogen atoms of the pyrazole ring and other appended functional groups can alter the electronic structure of the molecule, leading to a distinct change in its absorption or fluorescence spectrum. semanticscholar.orgrsc.org

Anions: A pyrazole carbonitrile-derived Schiff base has been successfully employed for the colorimetric and "turn-on" fluorometric sensing of cyanide ions (CN⁻). researchgate.net

The utility of these compounds in practical applications has been demonstrated through their use in cell imaging and the development of low-cost test strips. rsc.org The this compound scaffold, with its coordinating nitrogen atoms and modifiable carbonitrile group, represents a promising platform for the future design of novel and selective chemosensors. researchgate.net

Chromatographic Applications

The unique structural features of this compound, including its pyrazole ring and nitrile group, suggest potential for interactions that could be exploited in chromatographic separations. However, without empirical data from dedicated research, any discussion of its potential roles remains speculative. Future investigations would be necessary to explore and validate any such applications.

Mass Spectrometry Enhancement

Similar to its chromatographic applications, there is no specific information available in the current body of scientific literature regarding the use of this compound for mass spectrometry enhancement. The potential for a compound to act as a matrix in matrix-assisted laser desorption/ionization (MALDI) or as a derivatizing agent to improve ionization efficiency or induce characteristic fragmentation is typically established through dedicated studies.

To date, no such research has been published for this compound. Therefore, its role in enhancing mass spectrometric analysis of other molecules has not been established. Further research would be required to determine if its physicochemical properties are suitable for any application in mass spectrometry.

Structure Reactivity and Structure Property Relationships

Influence of Substituents on Pyrazole (B372694) Ring Reactivity and Tautomerism

The substitution pattern on a pyrazole ring is a primary determinant of its chemical reactivity and tautomeric equilibrium. nih.gov In the case of 3,5-Dimethyl-1H-pyrazole-1-carbonitrile, the nitrogen at the N1 position is substituted with a cyano group, which precludes the possibility of annular prototropic tautomerism, a common phenomenon in N-unsubstituted pyrazoles where a proton shifts between the N1 and N2 positions. nih.govresearchgate.net This fixed substitution locks the molecule in a single tautomeric form.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Methyl (CH₃) | C3, C5 | Electron-Donating (EDG) | Activates the ring towards electrophilic attack, especially at C4. |

| Carbonitrile (CN) | N1 | Electron-Withdrawing (EWG) | Deactivates the ring towards electrophilic attack; decreases the basicity of N2. |

Correlation of Electronic Structure with Chemical Behavior

The chemical behavior of this compound is directly correlated with its electronic structure. The pyrazole ring is an aromatic π-excessive system. mdpi.com Theoretical calculations and experimental data for substituted pyrazoles show that the C3 and C5 positions are generally electrophilic, while the C4 position and the ring nitrogen atoms are nucleophilic. nih.gov

In this specific molecule, the electron-donating methyl groups enhance the electron density at the C4 carbon, reinforcing its nucleophilic character. mdpi.com This makes the C4 position the most probable site for electrophilic attack. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur regioselectively at this position. researchgate.net

The electron-withdrawing N1-cyano group significantly impacts the electronic distribution. It pulls electron density away from the ring system, which in turn reduces the nucleophilicity of the N2 atom. This makes protonation or alkylation at the N2 position less favorable compared to pyrazoles bearing electron-donating groups at N1. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also affected, influencing the molecule's behavior in pericyclic reactions and its photophysical properties. researchgate.net

| Ring Position | Inherent Character | Effect of Substituents in this compound | Predicted Reactivity |

|---|---|---|---|

| N2 | Nucleophilic/Basic | Decreased electron density due to N1-CN group | Reduced susceptibility to electrophiles/protonation |

| C3 | Electrophilic | Electron donation from C3-CH₃ group | Less susceptible to nucleophilic attack compared to unsubstituted pyrazole |

| C4 | Nucleophilic | Increased electron density from C3-CH₃ and C5-CH₃ groups | Preferential site for electrophilic attack |

| C5 | Electrophilic | Electron donation from C5-CH₃ group | Less susceptible to nucleophilic attack compared to unsubstituted pyrazole |

Conformational Effects on Reactivity and Solid-State Organization

The conformation of pyrazole derivatives can influence their reactivity and how they arrange in the solid state. bohrium.com The pyrazole ring itself is planar due to its aromaticity. mdpi.com For this compound, the key conformational aspect is the orientation of the N1-carbonitrile group relative to the ring. While rotation around the N1-C(N) bond is possible, the linear geometry of the cyano group minimizes steric hindrance with the C5-methyl group.

In the solid state, the organization of molecules is governed by intermolecular interactions. researchgate.net While N-unsubstituted pyrazoles often form hydrogen-bonded networks (catemers, dimers, trimers, or tetramers), this is not possible for this compound due to the absence of an N-H donor. researchgate.net Instead, the solid-state packing is likely dominated by weaker interactions. Crystal structures of related N-substituted pyrazoles, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, show that π–π stacking interactions between the aromatic pyrazole rings and substituent rings play a significant role in the supramolecular assembly. nih.gov In the case of this compound, dipole-dipole interactions involving the polar cyano group would also be a critical factor in determining the crystal packing. These packing motifs can affect the accessibility of reactive sites to reagents in solid-state reactions.

Modulation of Pyrazole Acidity and Basicity by Substituents

Substituents profoundly modulate the acid-base properties of the pyrazole ring. encyclopedia.pub Pyrazoles are amphoteric, possessing a weakly acidic pyrrole-like NH group (pKa ≈ 14.21) and a more weakly basic pyridine-like nitrogen (pKa ≈ 2.52 for the conjugate acid). mdpi.comksu.edu.sa

In this compound, the N1-H is replaced by a cyano group, so its acidity is not a relevant parameter. The focus is on the basicity of the N2 nitrogen. The two electron-donating methyl groups at C3 and C5 would typically increase the basicity of the N2 atom by stabilizing the positive charge in the corresponding pyrazolium (B1228807) cation. nih.govencyclopedia.pub However, this effect is strongly counteracted by the powerful electron-withdrawing nature of the N1-cyano group. This group significantly reduces the electron density on the N2 atom, making its lone pair of electrons less available for protonation. ksu.edu.sa Consequently, this compound is expected to be a much weaker base than unsubstituted pyrazole or 3,5-dimethylpyrazole (B48361). This modulation of basicity is a key factor in its chemical reactivity, influencing, for example, its ability to act as a ligand in coordination chemistry or to be protonated under acidic reaction conditions.

| Compound | Relevant Substituents | Net Electronic Effect on N2 | Predicted Basicity Trend |

|---|---|---|---|

| Pyrazole | - | Baseline | Weakly basic |

| 3,5-Dimethylpyrazole | Two EDGs (CH₃) | Increased electron density | More basic than pyrazole |

| This compound | Two EDGs (CH₃), one strong EWG (CN) | Significantly decreased electron density | Significantly less basic than pyrazole |

Future Research Directions

Exploration of Novel Synthetic Pathways

Current synthetic methods for pyrazole (B372694) derivatives often involve the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine (B178648) derivatives or [3+2] cycloaddition reactions. mdpi.com While effective, there is a continuous need for more efficient, environmentally friendly, and versatile synthetic routes.

Future research could focus on:

Phase-Transfer Catalysis (PTC): Investigating the use of solid-liquid or liquid-liquid phase transfer catalysis, potentially assisted by ultrasound, could lead to more efficient and novel synthetic strategies for N-substituted pyrazoles like 3,5-Dimethyl-1H-pyrazole-1-carbonitrile. researchgate.net This method offers the possibility of milder reaction conditions and improved yields.

Multicomponent Reactions (MCRs): The development of one-pot multicomponent reactions for the synthesis of pyrazole derivatives is a growing area of interest. nih.gov Designing an MCR that directly yields this compound or its precursors could significantly improve synthetic efficiency by reducing the number of steps, purification processes, and waste generation. nih.gov

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purity. This approach is also highly scalable, which is advantageous for industrial applications.

Green Chemistry Approaches: Exploring syntheses that utilize greener solvents (like water or ionic liquids), renewable starting materials, and catalyst systems that can be easily recovered and reused would align with the principles of sustainable chemistry. nih.gov

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Phase-Transfer Catalysis (PTC) | Milder reaction conditions, improved yields, potential for ultrasound assistance. researchgate.net | Optimization of catalysts, solvent systems, and reaction conditions. |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, atom economy. nih.gov | Design of novel reaction pathways involving at least three starting materials. |

| Flow Chemistry | Precise control over reaction parameters, scalability, improved safety. | Development of continuous flow reactors and optimization of flow conditions. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Exploration of aqueous reaction media, biodegradable catalysts, and energy-efficient methods. |

Advanced Mechanistic Studies on Specific Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones.

Future mechanistic studies could include:

Electrophilic Substitution Reactions: While it is known that electrophilic attack on similar pyrazole systems, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, occurs regioselectively at the C4 position, detailed kinetic and computational studies are needed to fully understand the factors governing this selectivity for the carbonitrile derivative. researchgate.net

Cycloaddition Reactions: The nitrile group and the pyrazole ring can both participate in various cycloaddition reactions. Advanced studies, including in-situ spectroscopic monitoring and computational modeling, could elucidate the complex mechanisms of reactions like the tandem isomerization and enantioselective [3+2], [4+2], or [2+2] cycloadditions observed in related N-acylpyrazole systems. acs.org

Catalytic Cycles: For reactions where this compound or its derivatives act as ligands in catalytic processes, detailed studies are required to isolate and characterize catalytic intermediates. This would provide a deeper understanding of the catalytic cycle and help in the design of more efficient catalysts.

Development of New Applications in Materials Science and Catalysis

The pyrazole scaffold is a key component in many functional materials and catalysts. mdpi.com The specific properties of this compound make it a promising candidate for novel applications.

Potential areas for development include:

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have been investigated for their use in OLEDs. nih.gov Future research could focus on synthesizing coordination complexes of this compound with metals like iridium(III) to explore their photophysical properties and potential as new phosphorescent materials. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the nitrile group can act as coordination sites for metal ions. This allows for the construction of novel coordination polymers and MOFs. Research in this area would involve synthesizing and characterizing these materials and evaluating their properties for applications in gas storage, separation, or catalysis.

Chiral Ligands for Asymmetric Catalysis: The pyrazole structure can be modified to create chiral ligands for asymmetric catalysis. Future work could involve the synthesis of chiral derivatives of this compound and their application in enantioselective reactions, such as the copper-catalyzed additions seen with related pyrazoles. acs.org

Table 2: Potential Applications in Materials Science and Catalysis

| Application Area | Rationale | Future Research Direction |

| Organic Light-Emitting Diodes (OLEDs) | Pyrazole-containing complexes can exhibit desirable photophysical properties. nih.gov | Synthesis and characterization of metal complexes; investigation of electroluminescent properties. |

| Metal-Organic Frameworks (MOFs) | Multiple nitrogen donor sites allow for the formation of extended coordination networks. | Design and synthesis of MOFs with tailored pore sizes and functionalities for gas storage or catalysis. |

| Asymmetric Catalysis | The pyrazole scaffold can be functionalized to create effective chiral ligands. | Development of chiral derivatives and their application in stereoselective synthesis. acs.org |

In-depth Theoretical Investigations of Electronic and Supramolecular Properties

Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of molecules. biointerfaceresearch.com

Future theoretical investigations should focus on:

Electronic Structure and Photophysical Properties: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can perform detailed calculations on the electronic structure, molecular orbitals, and photophysical properties of this compound and its derivatives. nih.gov These studies can predict absorption and emission spectra, which is crucial for applications in materials science. nih.gov

Electrostatic Potential and Reactivity: Mapping the molecular electrostatic potential (MESP) can identify electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. biointerfaceresearch.com This can help in predicting the regioselectivity of reactions and designing new synthetic transformations.

Supramolecular Chemistry: The potential for this compound to form non-covalent interactions, such as hydrogen bonds and π-π stacking, should be investigated. nih.gov Computational studies can model the formation of supramolecular assemblies and predict their structures and stability. This knowledge is valuable for crystal engineering and the design of self-assembling materials.

Behavior under External Fields: Theoretical studies could explore the properties of the molecule under external electric fields, which can influence its stability and polarization. nih.gov This is particularly relevant for applications in electronic materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3,5-Dimethyl-1H-pyrazole-1-carbonitrile derivatives?

- Methodological Answer : Derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, azide-functionalized derivatives can be prepared by reacting precursors like 1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile with azido(trimethyl)silane and trifluoroacetic acid under controlled conditions (0–50°C, monitored via TLC). Purification typically involves flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) . Multi-step syntheses may also employ reflux conditions with piperidine catalysis in ethanol for cyclocondensation reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., nitrile stretches at ~2230 cm⁻¹), while ¹H/¹³C NMR resolves substituent environments (e.g., pyrazole ring protons at δ 7.2–7.8 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines unit cell parameters (e.g., monoclinic P2₁/c space group, a = 8.59 Å, β = 114.8°) . Mercury software visualizes intermolecular interactions (e.g., C–H···π contacts at 3.64 Å) .

Q. What are the typical crystal packing features observed in its derivatives?

- Methodological Answer : Derivatives often exhibit layered packing via π-π stacking (3.6–3.8 Å) and hydrogen bonding (e.g., N–H···O/N interactions). For instance, 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile forms chains along the [001] axis through C–H···O contacts .

Advanced Research Questions

Q. How can contradictions in crystallographic data between studies be systematically resolved?

- Methodological Answer : Cross-validate data using multiple refinement tools (SHELXL for small molecules; Phenix for macromolecules). Compare thermal displacement parameters (Ueq) and residual density maps to assess model accuracy. For example, disagreements in hydrogen bonding motifs may arise from temperature-dependent conformational flexibility—address this by collecting data at multiple temperatures .

Q. What computational strategies predict the vibrational spectra and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational modes (e.g., pyrazole ring deformations at 1545 cm⁻¹) and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). Compare computed IR/NMR spectra with experimental data to validate tautomeric forms or solvation effects .

Q. How can non-covalent interactions in crystal structures guide the design of functional materials?

- Methodological Answer : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions (e.g., 12% H-bonding, 25% van der Waals). For photoresponsive derivatives, prioritize π-stacking and halogen bonding to enhance charge-transfer efficiency .

Q. What experimental approaches minimize by-products during the synthesis of azide-functionalized derivatives?

- Methodological Answer : Optimize stoichiometry (e.g., 7.5 equiv azido(trimethyl)silane) and reaction time (16 hr) to suppress side reactions. Employ dry-load purification with Celite to isolate products efficiently. Monitor intermediates via HRMS to detect early-stage impurities .

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Steric hindrance from methyl groups slows [3+2] cycloadditions with alkynes, requiring elevated temperatures (80–100°C). Electron-withdrawing nitrile groups enhance electrophilicity at C4, favoring regioselective attacks. Use DFT-based Fukui indices to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.